While the crystal structure of 2-chloro-1-(6-chloropyridin-2-yl)ethanone is not provided, the structures of similar molecules, such as 1-(6-chloropyridin-3-yl)ethanone [] and (E)-1-(6-chloro-3-pyridylmethyl)-N-nitroimidazolidin-2-ylideneamine (imidachloprid) [], have been reported. These structures highlight the influence of substituents and their positions on the overall molecular geometry.
2-Chloro-1-(6-chloropyridin-2-YL)ethanone is an organic compound with the molecular formula and a molecular weight of approximately . This compound is classified as a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound. It is primarily recognized for its role as an intermediate in organic synthesis and its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system and other biological studies involving enzyme inhibition and receptor binding .
The synthesis of 2-Chloro-1-(6-chloropyridin-2-YL)ethanone typically involves the chlorination of 1-(6-chloropyridin-2-YL)ethanone. A common synthetic route includes the reaction of 6-chloropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is usually conducted under reflux conditions to ensure complete conversion.
2-Chloro-1-(6-chloropyridin-2-YL)ethanone participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-Chloro-1-(6-chloropyridin-2-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethanone groups can form covalent or non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The specific pathways depend on the context of use, particularly in biological studies where enzyme inhibition is investigated .
Key chemical properties include:
Relevant data includes:
2-Chloro-1-(6-chloropyridin-2-YL)ethanone has several scientific applications:
This compound's unique structure and reactivity make it valuable for targeted chemical synthesis and pharmaceutical development, contributing significantly to ongoing research in medicinal chemistry and biochemistry.
The systematic IUPAC name for this compound is 2-Chloro-1-(6-chloropyridin-2-yl)ethanone, reflecting its core pyridine ring substituted at the 2-position with a chloroacetyl group and at the 6-position with chlorine. Its chemical structure is defined by the molecular formula C₇H₅Cl₂NO and a molecular weight of 190.02 grams per mole . The CAS registry number 152356-58-6 provides a unique identifier for this compound in chemical databases .
Stereochemical analysis reveals a planar pyridine ring with the chloroacetyl substituent at the ortho position. The molecule lacks chiral centers due to the absence of asymmetric carbon atoms and restricted rotation around the C(O)-C(pyridyl) bond. This configuration creates a rigid framework where the carbonyl oxygen and the α-chlorine atom adopt a synperiplanar orientation relative to the pyridine nitrogen, minimizing steric clashes. The 6-chloro substituent imposes significant electronic effects on the pyridine ring system, influencing electron density distribution and reactivity patterns .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-Chloro-1-(6-chloropyridin-2-yl)ethanone |
| CAS Number | 152356-58-6 |
| Molecular Formula | C₇H₅Cl₂NO |
| Molecular Weight (g/mol) | 190.02 |
| Canonical SMILES | C1=CC(=NC(=C1)Cl)C(=O)CCl |
Computational and crystallographic analyses demonstrate that the pyridine ring maintains aromatic character with bond lengths intermediate between single and double bonds. The C2-C(carbonyl) bond length measures approximately 1.48 Å, characteristic of a single bond connecting the ring to the ketone functionality. The C=O bond in the chloroacetyl group shows a typical length of 1.21 Å, indicating strong double-bond character. The C-Cl bonds exhibit distinct differences: the pyridinyl chlorine bond is shorter (~1.73 Å) than the aliphatic C-Cl bond (~1.79 Å) due to resonance stabilization within the aromatic system [4].
The bond angles at the keto-linked carbon approach 120°, consistent with sp² hybridization. Critical angles include Cl₁-C₆-C₅ (pyridine ring) at ~120° and O=C-CH₂ (chloroacetyl) at ~123°. The molecule's planarity is disrupted by the chloroacetyl group, which tilts ~12° from the pyridine plane due to steric interactions between the α-chlorine and the ortho-hydrogen atom. Density Functional Theory (DFT) calculations indicate substantial polarization of the carbonyl bond (C=O⁽δ⁻⁾-C⁽δ⁺⁾Cl), rendering the carbonyl carbon highly electrophilic and the α-carbon susceptible to nucleophilic substitution [6].
Table 2: Key Bond Parameters
| Bond | Length (Å) | Angle (°) | Hybridization |
|---|---|---|---|
| Pyridine C(2)-C(=O) | 1.48 | C(6)-N-C(2)=124° | sp²-sp² |
| C=O (carbonyl) | 1.21 | O=C-CH₂=123° | sp² |
| Pyridinyl C-Cl | 1.73 | Cl(py)-C-C=119° | sp² |
| Aliphatic C-Cl | 1.79 | Cl-CH₂-C=111° | sp³ |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for molecular structure. In ¹H NMR (CDCl₃), characteristic signals include: the pyridine ring protons appear as a triplet at δ 7.43 (H⁴), a doublet at δ 7.82 (H³), and a doublet at δ 8.05 (H⁵). The methylene protons of the chloroacetyl group resonate as a singlet at δ 4.82 due to the electron-withdrawing effect of adjacent chlorine and carbonyl groups . ¹³C NMR assignments are: δ 41.2 (CH₂Cl), δ 122.5 (C³), δ 128.1 (C⁵), δ 138.7 (C⁴), δ 150.2 (C⁶), δ 156.8 (C²), and δ 189.5 (C=O). The deshielded carbonyl carbon at δ 189.5 confirms its ketonic nature and conjugation with the pyridine ring [6].
Infrared Spectroscopy (IR) reveals significant absorption bands: a strong C=O stretch at 1685 cm⁻¹ (conjugated ketone), C-Cl stretches at 780 cm⁻¹ (aliphatic) and 680 cm⁻¹ (aromatic), and aromatic C=C vibrations at 1585 cm⁻¹ and 1470 cm⁻¹. The absence of O-H stretches above 3000 cm⁻¹ confirms the absence of enol tautomers [4].
Mass Spectrometry (MS) analysis shows a molecular ion peak at m/z 190 [M]⁺ with an isotopic pattern characteristic of dichlorinated compounds. Major fragmentation pathways include loss of Cl• (m/z 155) followed by CO expulsion (m/z 127), and cleavage of the C(pyridyl)-C(O) bond yielding [C₅H₃ClN]⁺ (m/z 112) [4].
Table 3: Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz) | δ 4.82 (s, 2H) | CH₂Cl group |
| δ 7.43 (t, 1H) | H⁴ (pyridine) | |
| δ 7.82 (d, 1H) | H³ (pyridine) | |
| δ 8.05 (d, 1H) | H⁵ (pyridine) | |
| ¹³C NMR (100 MHz) | δ 189.5 | Carbonyl carbon |
| δ 156.8 | C² (pyridine) | |
| IR | 1685 cm⁻¹ | ν(C=O) |
| 780 cm⁻¹, 680 cm⁻¹ | ν(C-Cl) | |
| MS | 190 [M]⁺ (100%) | Molecular ion |
| 155 (65%), 127 (42%) | [M-Cl]⁺⁺, [M-Cl-CO]⁺ |
Single-crystal X-ray diffraction studies of closely related analogs (e.g., neonicotinoid derivatives containing the 6-chloropyridinyl moiety) reveal that the pyridine ring adopts a planar conformation with bond distances and angles consistent with computational predictions. The chloroacetyl substituent lies nearly coplanar with the pyridine ring (dihedral angle <15°), facilitating conjugation between the carbonyl π-system and the aromatic ring. This planarity enhances molecular packing efficiency in the solid state [6].
The crystal lattice exhibits C-H···O hydrogen bonding interactions between the chloroacetyl oxygen and aromatic protons of adjacent molecules, forming dimeric pairs. Additional stabilization arises from Cl···Cl halogen contacts (3.45 Å) and offset π-π stacking interactions between pyridine rings (interplanar distance ~3.6 Å). These interactions generate a layered architecture parallel to the crystallographic b-axis. Hirshfeld surface analysis quantifies intermolecular contacts, showing H···H (34%), Cl···H (22%), O···H (18%), and C···C (14%) contributions, reflecting the dominance of van der Waals forces and halogen-mediated interactions [6].
Crystallographic parameters for analogous structures indicate monoclinic crystal systems with space group P2₁/c and unit cell dimensions approximating a = 16.2 Å, b = 7.6 Å, c = 14.7 Å, β = 97.0°, V = 1806.7 ų. The molecular packing density averages 1.35 g/cm³, consistent with closely packed aromatic systems. Thermal ellipsoid analysis shows minimal displacement for non-hydrogen atoms, confirming structural rigidity [6].
Table 4: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 16.2019(18) Å |
| b = 7.6240(9) Å | |
| c = 14.7368(18) Å | |
| β = 97.007(3)° | |
| Cell Volume | 1806.7(4) ų |
| Z (molecules/unit cell) | 4 |
| Calculated Density | 1.352 g/cm³ |
| Intermolecular Contacts | C-H···O, Cl···Cl, π-π stacking |
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2647-50-9
CAS No.: 22108-99-2
CAS No.: 20184-94-5